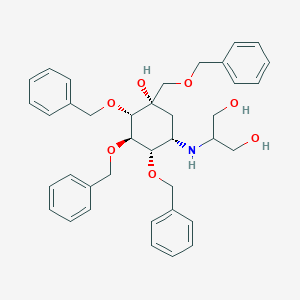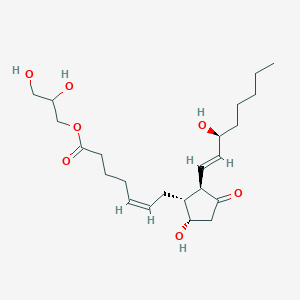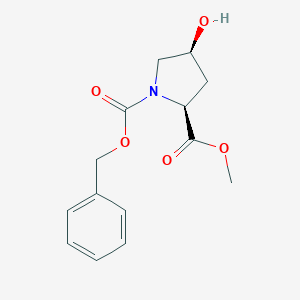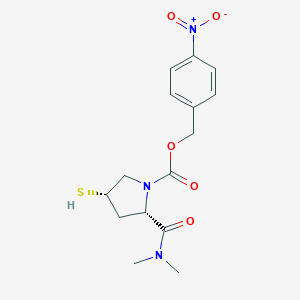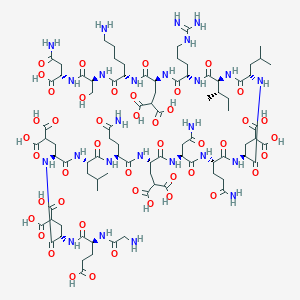![molecular formula C8H13N3O2 B151375 Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione CAS No. 130947-37-4](/img/structure/B151375.png)
Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione, also known as cyclothiazomycin, is a natural product that was first isolated from Streptomyces sp. in 1996. It belongs to the family of diazepinomicin antibiotics and exhibits potent antibacterial activity against a wide range of Gram-positive bacteria. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of cyclothiazomycin in scientific research.
Mecanismo De Acción
The mechanism of action of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin is not fully understood, but it is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, two essential enzymes that are involved in DNA replication and repair. Cyclothiazomycin has also been found to disrupt the cell membrane of bacteria, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
Cyclothiazomycin has been found to have several biochemical and physiological effects on bacteria, including the inhibition of DNA synthesis, the disruption of cell membrane integrity, and the induction of oxidative stress. In addition, Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin has been found to stimulate the production of reactive oxygen species in bacteria, leading to increased levels of oxidative damage and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin in lab experiments is its potent antibacterial activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains. In addition, Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin has been found to exhibit low toxicity towards mammalian cells, making it a promising candidate for the development of new antibiotics. However, the complex chemical synthesis of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin and its limited availability may be a limitation for some researchers.
Direcciones Futuras
There are several potential future directions for the study of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin. One area of research is the development of new synthetic routes that are more efficient and scalable, which could help to increase the availability of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin for scientific research. Another area of research is the investigation of the mechanism of action of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin in more detail, which could help to identify new targets for antibiotic development. Finally, the potential use of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin as a therapeutic agent for the treatment of bacterial infections and other diseases should be explored further.
Métodos De Síntesis
The synthesis of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin involves a complex series of chemical reactions that require expertise in organic chemistry. The first total synthesis of Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin was reported in 2004, which involved the use of a convergent approach to assemble the molecule from two key building blocks. Since then, several other synthetic routes have been developed, including a more efficient and scalable method that was reported in 2015.
Aplicaciones Científicas De Investigación
Cyclothiazomycin has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Its antibacterial activity has been extensively studied, and it has been shown to be effective against multidrug-resistant strains of Staphylococcus aureus and Streptococcus pneumoniae. In addition, Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dioneycin has been found to inhibit the growth of several fungi, including Candida albicans and Aspergillus fumigatus.
Propiedades
Número CAS |
130947-37-4 |
|---|---|
Nombre del producto |
Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione |
Fórmula molecular |
C8H13N3O2 |
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
2,3,4,6,7,8,10,10a-octahydropyrazino[1,2-d][1,4]diazepine-1,9-dione |
InChI |
InChI=1S/C8H13N3O2/c12-7-5-6-8(13)10-2-4-11(6)3-1-9-7/h6H,1-5H2,(H,9,12)(H,10,13) |
Clave InChI |
AXJIKILFQVNSTL-UHFFFAOYSA-N |
SMILES |
C1CN2CCNC(=O)C2CC(=O)N1 |
SMILES canónico |
C1CN2CCNC(=O)C2CC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



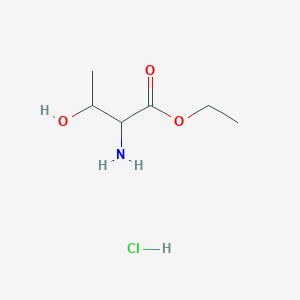

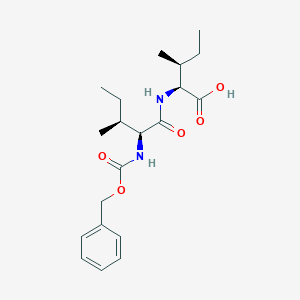
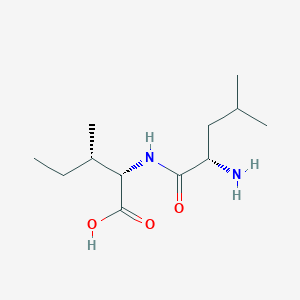
![2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B151305.png)
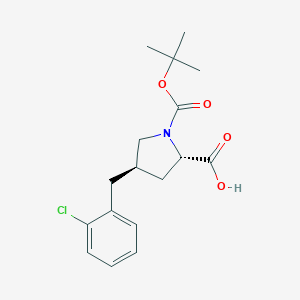
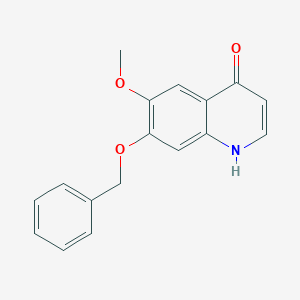

![2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B151310.png)
